molecular formula C24H23NO5 B2428344 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 859663-13-1

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2428344
CAS No.: 859663-13-1
M. Wt: 405.45
InChI Key: FPWUWMIGSYIKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the class of coumarins, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form various derivatives . The reaction conditions typically involve the use of solvents like acetone and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and quinones, which have diverse biological activities .

Scientific Research Applications

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation and exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzofuran and Benzoxazol derivatives: These compounds also belong to the coumarin family and have similar antimicrobial and anti-inflammatory properties.

Uniqueness

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

8-[[butyl(methyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-3-4-11-25(2)14-19-20(26)10-9-16-17(13-22(27)30-23(16)19)18-12-15-7-5-6-8-21(15)29-24(18)28/h5-10,12-13,26H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWUWMIGSYIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.